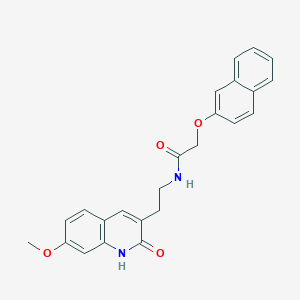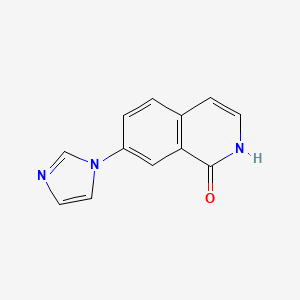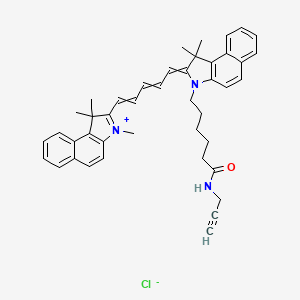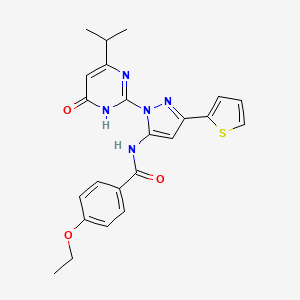![molecular formula C28H23N3O4 B14103986 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14103986.png)
5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole core, a benzofuran moiety, and multiple aromatic rings, making it a versatile candidate for research in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Pyrazole Core: This involves the reaction of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzofuran and pyrazole intermediates using reagents like palladium catalysts in a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.
Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学研究应用
5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .
相似化合物的比较
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their diverse pharmacological effects, including antileishmanial and antimalarial activities.
Benzofuran derivatives: Often explored for their biological activities and potential therapeutic applications.
Uniqueness
What sets 5-(2-hydroxy-3,4-dimethylphenyl)-N-{2-[(4-methylphenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide apart is its unique combination of functional groups and structural motifs, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C28H23N3O4 |
|---|---|
分子量 |
465.5 g/mol |
IUPAC 名称 |
3-(2-hydroxy-3,4-dimethylphenyl)-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H23N3O4/c1-15-8-11-18(12-9-15)26(33)27-24(20-6-4-5-7-23(20)35-27)29-28(34)22-14-21(30-31-22)19-13-10-16(2)17(3)25(19)32/h4-14,32H,1-3H3,(H,29,34)(H,30,31) |
InChI 键 |
OAOMFECJDXTSAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=NN4)C5=C(C(=C(C=C5)C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(3-Ethoxy-4-hydroxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103906.png)
![N-butyl-N-ethyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14103911.png)
![1-(3,4-Dimethoxyphenyl)-2-(4,6-dimethyl-1,3-benzothiazol-2-yl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103912.png)
![2-(1,3-dimethyl-8-{[(4-methylphenyl)amino]methyl}-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide](/img/structure/B14103919.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-fluorophenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14103939.png)

![N-[4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide](/img/structure/B14103969.png)
![1-[3-Methoxy-4-(prop-2-en-1-yloxy)phenyl]-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14103996.png)
![1-hydroxy-9-phenyl-3-[(2-phenylethyl)amino]-9,10-dihydropyrimido[4,5-c]isoquinolin-7(8H)-one](/img/structure/B14103998.png)


![(2S,4aR,6S,7R,8R,8aR)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B14104022.png)
